(S)-(+)-6-Methyl-1-octanol

描述

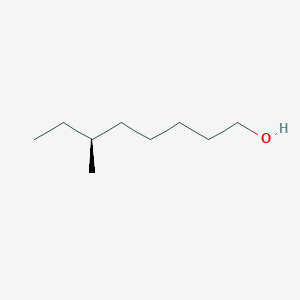

(6S)-6-methyloctan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of an octane chain, with a methyl group (-CH3) attached to the sixth carbon. This compound is known for its chiral center at the sixth carbon, giving it specific stereochemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-methyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (6S)-6-methyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, (6S)-6-methyloctan-1-ol can be produced through catalytic hydrogenation of the corresponding aldehyde, (6S)-6-methyloctanal, using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for its efficiency and scalability.

化学反应分析

Types of Reactions

(6S)-6-methyloctan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form (6S)-6-methyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to (6S)-6-methyloctane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

Oxidation: (6S)-6-methyloctanoic acid

Reduction: (6S)-6-methyloctane

Substitution: (6S)-6-chlorooctane or (6S)-6-bromooctane

科学研究应用

(6S)-6-methyloctan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.

作用机制

The mechanism of action of (6S)-6-methyloctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral center at the sixth carbon allows for stereospecific interactions with biological molecules, which can affect various biochemical pathways.

相似化合物的比较

Similar Compounds

(6R)-6-methyloctan-1-ol: The enantiomer of (6S)-6-methyloctan-1-ol, differing only in the spatial arrangement around the chiral center.

Octan-1-ol: A similar compound without the methyl group at the sixth carbon.

6-methyloctane: The fully reduced form of (6S)-6-methyloctan-1-ol, lacking the hydroxyl group.

Uniqueness

(6S)-6-methyloctan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(S)-(+)-6-Methyl-1-octanol is a chiral alcohol with notable biological activities that have been the subject of various studies. This compound is part of a broader class of aliphatic alcohols, which have been investigated for their potential therapeutic applications, including antimicrobial, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₂₀O

- Molecular Weight : 144.26 g/mol

- Boiling Point : 208 °C

- Density : 0.83 g/cm³ at 20 °C

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating several monoterpenes, including this compound, demonstrated its effectiveness against various pathogens. The compound showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli when tested in vitro.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 30 ± 2.5 |

| Escherichia coli | 25 ± 2.0 |

| Candida albicans | 20 ± 1.5 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

| Concentration (μg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 31.25 | 25 ± 3 | 30 ± 4 |

| 125 | 55 ± 5 | 60 ± 6 |

| 500 | 85 ± 7 | 90 ± 8 |

These findings highlight the potential use of this compound in antioxidant therapies.

3. Cytotoxic Effects

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed that it exhibited low toxicity at concentrations ranging from 31.25 to 500 μg/mL. The compound did not significantly affect cell viability in assays using human breast cancer cells (MCF-7) or liver cancer cells (HepG2).

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 31.25 | 95 ± 2 |

| 125 | 90 ± 3 |

| 500 | 75 ± 4 |

This suggests that while it may have some cytotoxic effects at higher concentrations, it remains relatively safe for use in therapeutic contexts.

Case Study: Antimicrobial Efficacy Against Candida Species

A recent study focused on the antifungal activity of this compound against various Candida species, including Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). Results indicated that the compound had MIC values ranging from 32 to 64 μg/mL against different strains, demonstrating its potential as an antifungal agent.

Case Study: Antioxidant Mechanism Exploration

Another investigation explored the mechanisms by which this compound exerts its antioxidant effects. The study employed molecular docking simulations to assess its interaction with key oxidative stress markers and enzymes involved in reactive oxygen species (ROS) production. Results suggested that the compound can effectively inhibit enzymes like lipoxygenase and cyclooxygenase, contributing to its antioxidant profile.

属性

IUPAC Name |

(6S)-6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543499 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110453-78-6 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (6S)-6-methyloctan-1-ol influence the chirality of a 2D molecular assembly?

A1: (6S)-6-methyloctan-1-ol acts as a chiral coadsorber, influencing the chirality of a 2D molecular assembly through noncovalent interactions. The research focuses on the self-assembly of an achiral molecule, a derivative of 5-(benzyloxy)isophthalic acid (BIC), which can form two enantiomorphous honeycomb networks. Introducing (6S)-6-methyloctan-1-ol into the system leads to chiral induction. It interacts with the BIC derivative through hydrogen bonding, preferentially driving the formation of a globally homochiral assembly []. Essentially, the chiral coadsorber acts as a chiral seed, guiding the assembly process towards a specific handedness.

Q2: What is the significance of the competitive chiral induction observed in the study?

A2: The study demonstrates that the chirality of the final 2D molecular assembly is determined by a competition between intrinsic chirality of the building blocks and the influence of chiral coadsorbers. While a chiral center within the BIC derivative itself can dictate the assembly's handedness, the research highlights that the noncovalent interactions with (6S)-6-methyloctan-1-ol can overrule this intrinsic chirality []. This finding has significant implications for designing and controlling chiral structures in supramolecular chemistry and nanotechnology, showcasing the power of noncovalent interactions in manipulating chirality at the molecular level.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。